molecular formula C8H9NO5 B14247162 (1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 260355-36-0

(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B14247162
CAS No.: 260355-36-0
M. Wt: 199.16 g/mol
InChI Key: XHBZYLUDOIQPFQ-DJSMDIAISA-N
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Description

(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: is a bicyclic amino acid derivative This compound is known for its unique structure, which includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5S,6S)-2-amino-4-oxobicyclo[31One common method involves the cyclization of a suitable precursor, such as a substituted cyclohexane derivative, under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It has been shown to interact with metabotropic glutamate receptors, making it a candidate for studying neurotransmission and related processes .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its interaction with specific receptors suggests it could be useful in developing treatments for neurological disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. These receptors are involved in modulating neurotransmission in the central nervous system. The compound acts as an agonist, binding to the receptor and activating it, which leads to downstream signaling events that affect neuronal activity .

Comparison with Similar Compounds

Uniqueness: What sets (1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid apart from similar compounds is its specific configuration and functional groups, which confer unique binding properties and biological activities. Its ability to selectively interact with metabotropic glutamate receptors makes it particularly valuable for research and therapeutic applications .

Properties

CAS No.

260355-36-0

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H9NO5/c9-8(7(13)14)1-2(10)3-4(5(3)8)6(11)12/h3-5H,1,9H2,(H,11,12)(H,13,14)/t3-,4-,5-,8+/m1/s1

InChI Key

XHBZYLUDOIQPFQ-DJSMDIAISA-N

Isomeric SMILES

C1C(=O)[C@@H]2[C@H]([C@@H]2[C@@]1(C(=O)O)N)C(=O)O

Canonical SMILES

C1C(=O)C2C(C2C1(C(=O)O)N)C(=O)O

Origin of Product

United States

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